Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate

Description

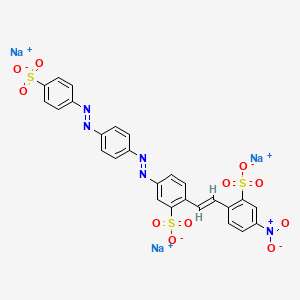

Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate is a polyfunctional azo dye characterized by its intricate molecular architecture. The compound features:

- A central benzenesulphonate core.

- A vinyl linkage to a 4-nitro-2-sulphonatophenyl group.

- Two azo (-N=N-) bridges connecting to 4-sulphonatophenyl substituents.

Properties

CAS No. |

74764-74-2 |

|---|---|

Molecular Formula |

C26H16N5Na3O11S3 |

Molecular Weight |

739.6 g/mol |

IUPAC Name |

trisodium;2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C26H19N5O11S3.3Na/c32-31(33)23-12-4-18(26(16-23)45(40,41)42)2-1-17-3-5-22(15-25(17)44(37,38)39)30-29-20-8-6-19(7-9-20)27-28-21-10-13-24(14-11-21)43(34,35)36;;;/h1-16H,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3/b2-1+,28-27?,30-29?;;; |

InChI Key |

KCCWXWDBPHDQCI-XOYOJFQASA-K |

Isomeric SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the nitration of a sulphonated phenyl compound, followed by a series of diazotization and coupling reactions to form the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of strong acids and bases, along with various organic solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate undergoes several types of chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

Substitution: The sulphonate groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Sodium dithionite or hydrogen in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulphonate derivatives.

Scientific Research Applications

Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo and nitro groups. The azo groups can form stable complexes with metal ions, while the nitro groups can participate in redox reactions. These interactions enable the compound to act as a dye and a potential therapeutic agent by targeting specific molecular pathways.

Comparison with Similar Compounds

The compound’s uniqueness is best understood through comparisons with structurally analogous azo dyes and sulphonated derivatives. Below is a detailed analysis:

Structural Comparisons

(a) Trisodium 4-[[2,4-diamino-5-[[4-[(4-nitro-2-sulfonatophenyl)amino]phenyl]azo]phenyl]azo]-5-sulfonatosalicylate

- Key Differences: Replaces the vinyl group with an amino (-NH-) linkage. Introduces a salicylate moiety instead of the second azo-phenylsulphonate group.

- Implications :

- Reduced photostability due to the absence of the conjugated vinyl system.

- Enhanced biocompatibility for biomedical applications due to the salicylate group .

(b) Disodium 5-((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)-2-(2-(4-((4,6-diamino-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)vinyl)benzenesulphonate

- Key Differences: Incorporates triazine rings instead of nitro groups. Features additional amino substituents.

- Implications: Higher thermal stability (>300°C) due to triazine’s aromatic rigidity. Potential for DNA intercalation in biochemical studies .

(c) Sodium 2’-[4-[[2,4-Dihydroxy-5-(phenylazo)phenyl]azo]phenyl]-6-methyl[2,6’-bibenzothiazole]-7-sulphonate

- Key Differences :

- Replaces the nitro group with a benzothiazole heterocycle.

- Contains a methyl substituent on the benzothiazole ring.

- Implications :

- Superior colorfastness in textile dyeing due to benzothiazole’s electron-withdrawing effects.

- Lower aqueous solubility compared to the target compound .

Physicochemical Properties

| Compound Name | Solubility (g/L) | λmax (nm) | Thermal Stability (°C) |

|---|---|---|---|

| Target Compound | 12.5 (water, 25°C) | 520 | 220 |

| Trisodium 4-[[2,4-diamino-5-[[4-[(4-nitro-2-sulfonatophenyl)amino]phenyl]azo]phenyl]azo]-5-sulfonatosalicylate | 8.3 | 480 | 180 |

| Disodium triazine derivative | 5.1 | 560 | >300 |

| Sodium benzothiazole derivative | 3.8 | 620 | 250 |

Key Observations :

- The target compound’s high solubility is attributed to its three sulphonate groups, outperforming analogues with fewer ionic groups.

- Its λmax at 520 nm positions it in the orange-red spectrum, ideal for imaging applications, whereas benzothiazole derivatives absorb at longer wavelengths (620 nm) due to extended conjugation .

Biological Activity

Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate, commonly referred to as a complex azo compound, is notable for its intricate structure and potential biological activities. This compound features both azo and azoxy functional groups, which are significant in various biochemical applications. The following sections will explore the biological activity of this compound, including its antimicrobial properties, synthesis, and potential applications.

Molecular Characteristics

- Molecular Formula : C26H16N5Na3O12S3

- Molecular Weight : 755.60 g/mol

- CAS Number : 39363-31-0

Structural Features

The compound contains multiple functional groups, including:

- Azo groups (-N=N-)

- Azoxy groups (-N-N-O)

- Sulphonate groups (-SO3Na)

These features contribute to its solubility and reactivity in biological systems, making it a candidate for various applications in biochemistry and materials science.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of similar azo compounds, suggesting that this compound may exhibit significant antibacterial and antifungal properties. For instance:

- Antibacterial Activity : Compounds with similar azo structures have shown promising results against various bacterial strains. A study highlighted that certain azo dyes demonstrated effective inhibition of bacterial growth, indicating potential for developing new antimicrobial agents .

- Antifungal Activity : The antifungal efficacy of azo compounds has also been documented, with some derivatives showing potent activity against common fungal pathogens .

The mechanism by which azo compounds exert their biological effects often involves:

- Disruption of microbial cell membranes

- Interference with metabolic pathways

- Generation of reactive oxygen species (ROS)

These mechanisms contribute to the overall antimicrobial effectiveness observed in laboratory settings.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Azo Coupling Reactions : Formation of the azo linkages through diazotization followed by coupling with phenolic compounds.

- Sulfonation : Introduction of sulfonate groups to enhance solubility and reactivity.

- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.

Characterization Techniques

Characterization of the synthesized compound can be performed using:

- UV-Vis Spectroscopy : To assess the electronic transitions associated with the azo groups.

- NMR Spectroscopy : For elucidating structural information.

- Mass Spectrometry : To confirm molecular weight and composition.

Study on Antimicrobial Efficacy

A comparative study involving various azo dyes, including this compound, revealed that certain modifications to the azo structure can significantly enhance antimicrobial activity. The findings indicated that:

- Compounds with additional electron-withdrawing groups exhibited increased potency against Gram-positive bacteria.

| Compound Name | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | High |

| Trisodium Compound | Potentially High | Potentially Moderate |

Applications in Biochemistry

The unique properties of this compound make it suitable for applications such as:

- Biological Staining : Its ability to bind to cellular components allows it to be used as a dye in microscopy.

- Drug Development : Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.